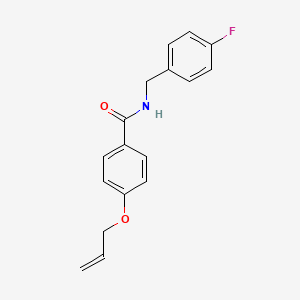

4-(allyloxy)-N-(4-fluorobenzyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry Research

The benzamide scaffold is a privileged structure in drug discovery and development, prized for its robust chemical properties and its ability to interact with a multitude of biological targets. researchgate.net The amide bond is a key feature in many biologically active molecules, and its presence within the benzamide framework contributes to the stability and conformational rigidity of these compounds. researchgate.net This structural feature is instrumental in the design of molecules that can selectively bind to enzymes and receptors in the body.

In medicinal chemistry, benzamide derivatives have been successfully developed into drugs for a wide range of therapeutic applications. These include treatments for cancer, inflammation, pain, depression, and microbial infections. researchgate.net For instance, certain substituted benzamides are known to act as antipsychotic agents by antagonizing dopamine (B1211576) receptors, while others function as antiemetics used to manage nausea and vomiting. medchemexpress.com The ability to readily modify the benzene (B151609) ring and the amide nitrogen allows chemists to fine-tune the pharmacological properties of these derivatives, optimizing their efficacy and selectivity for specific biological targets. nih.gov Recent research has also explored their potential as tubulin inhibitors for cancer therapy and as butyrylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. acs.orgacs.org

The significance of benzamides also extends to organic synthesis, where they serve as versatile intermediates for the creation of more complex molecules. researchgate.net The amide group can be transformed into various other functional groups, making benzamides valuable building blocks in the synthesis of diverse chemical entities. researchgate.net

Historical Context of Benzamide Research Trajectories

The journey of benzamide research began with the synthesis of the parent compound, benzamide, which is a simple amide derivative of benzoic acid. wikipedia.org Early investigations focused on understanding its fundamental chemical properties and reactivity. Over time, the discovery of the biological activities of substituted benzamides propelled the field forward. A notable example is the development of procainamide, a benzamide derivative used to treat cardiac arrhythmias. researchgate.net

The mid-20th century saw a surge in research into substituted benzamides, leading to the discovery of their antipsychotic properties. This culminated in the development of drugs like sulpiride (B1682569) and amisulpride, which are still in clinical use today. researchgate.net The latter part of the 20th century and the beginning of the 21st century have witnessed an explosion in the exploration of benzamide derivatives for a wider range of diseases. This has been driven by advancements in high-throughput screening, computational modeling, and a deeper understanding of the molecular basis of diseases. researchgate.net Researchers have systematically explored the impact of different substituents on the benzamide core, leading to the identification of potent and selective inhibitors for various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases. nih.govnih.gov

Rationale for Investigating Novel Benzamide Architectures

The continued investigation into novel benzamide architectures like 4-(allyloxy)-N-(4-fluorobenzyl)benzamide is driven by several key factors. A primary motivation is the quest for new therapeutic agents with improved efficacy, selectivity, and safety profiles compared to existing drugs. nih.gov The emergence of drug resistance in cancer and infectious diseases necessitates the development of new chemical entities that can overcome these challenges. acs.org

By introducing different functional groups onto the benzamide scaffold, chemists can explore new chemical space and potentially discover interactions with novel biological targets. The "allyloxy" group in this compound, for instance, introduces a reactive alkene functionality that could be exploited for covalent bonding to a target protein. The "4-fluorobenzyl" group can influence the molecule's lipophilicity and its ability to engage in specific interactions, such as hydrogen bonding or halogen bonding, with a biological target.

Furthermore, the design of novel benzamide derivatives is often guided by a desire to understand the structure-activity relationships (SAR) that govern their biological effects. nih.gov By systematically modifying the structure and observing the impact on activity, researchers can build models that predict the properties of yet-unsynthesized compounds, thereby accelerating the drug discovery process. The development of new synthetic methodologies for creating benzamides also plays a role, enabling the efficient production of diverse libraries of compounds for biological screening. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-12-13-3-7-15(18)8-4-13/h2-10H,1,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGHMQMKHVZKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allyloxy N 4 Fluorobenzyl Benzamide

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 4-(allyloxy)-N-(4-fluorobenzyl)benzamide, points to the amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the structure into two readily accessible synthons: a 4-(allyloxy)benzoyl derivative and 4-fluorobenzylamine (B26447).

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection strategy is advantageous as it breaks down the target molecule into two simpler, commercially available or easily synthesizable starting materials. The subsequent sections will detail the synthetic routes for these precursors.

Development of Precursor Synthesis Routes

The successful synthesis of this compound hinges on the efficient preparation of its constituent parts: 4-(allyloxy)benzoic acid and 4-fluorobenzylamine.

The synthesis of 4-(allyloxy)benzoic acid typically starts from 4-hydroxybenzoic acid or its ester derivatives. A common and effective method is the Williamson ether synthesis, where the phenoxide ion of the 4-hydroxybenzoic acid derivative reacts with an allyl halide.

One approach involves the allylation of methyl 4-hydroxybenzoate (B8730719). In this method, methyl 4-hydroxybenzoate is treated with allyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). The resulting methyl 4-(allyloxy)benzoate can then be hydrolyzed to the desired 4-(allyloxy)benzoic acid.

Alternatively, 4-hydroxybenzoic acid itself can be directly allylated using allyl bromide and a base such as potassium carbonate (K2CO3) in a suitable solvent like DMF. Another documented method involves the hydrolysis of ethyl 4-allyloxybenzoate using an aqueous solution of potassium hydroxide.

For the subsequent amide coupling, the carboxylic acid is often converted to a more reactive species, such as an acyl chloride or an activated ester. For instance, 4-(allyloxy)benzoic acid can be reacted with 4-nitrophenol (B140041) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form 4-nitrophenyl 4-(allyloxy)benzoate, an activated ester.

Table 1: Selected Synthetic Routes for 4-(allyloxy)benzoic Acid and its Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Methyl 4-hydroxybenzoate | NaH, Allyl bromide, DMF | Methyl 4-(allyloxy)benzoate | Quantitative | |

| 4-hydroxybenzoic acid | Allyl bromide, K2CO3, DMF | 4-(allyloxy)benzoic acid | - | |

| Ethyl 4-allyloxybenzoate | 10% aq. KOH, heat | 4-(allyloxy)benzoic acid | Quantitative | |

| 4-(allyloxy)benzoic acid | 4-nitrophenol, DMAP, DCC, THF | 4-nitrophenyl 4-(allyloxy)benzoate | 85% |

Several synthetic pathways exist for the preparation of 4-fluorobenzylamine. A common laboratory-scale method involves the reduction of 4-fluorobenzonitrile. Strong reducing agents like lithium aluminum hydride (Li(AlH4)) are effective for this transformation. However, due to the challenges associated with handling Li(AlH4), particularly in automated syntheses, alternative methods have been developed.

One such alternative is the transition metal-assisted sodium borohydride (B1222165) (NaBH4) reduction of 4-fluorobenzonitrile. This method offers a milder and safer alternative to Li(AlH4). The reducing potential of NaBH4 is significantly enhanced by the presence of transition metal salts like nickel(II) chloride (NiCl2). This system can also be adapted for use with a borohydride exchange resin (BER), which is suitable for automated synthesis setups.

Other reported methods for synthesizing 4-fluorobenzylamine include the reaction of fluorobenzene (B45895) with polyformaldehyde and hydrogen chloride to form fluoro-chlorobenzene, which is then reacted with urotropine. However, this method can involve tedious separation processes. Another route starts from nitrobenzoic acid, involving fluorination, acylation, and reduction steps.

Table 2: Selected Synthetic Routes for 4-fluorobenzylamine

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-fluorobenzonitrile | Li(AlH4), THF, then H2O/NaOH | 4-fluorobenzylamine | 49-80% | |

| 4-fluorobenzonitrile | NaBH4, NiCl2, THF/H2O | 4-fluorobenzylamine | - | |

| 4-fluorobenzonitrile | Borohydride Exchange Resin (BER), NiCl2 | 4-fluorobenzylamine | >80% (radiochemical) | |

| N-(4-fluorobenzyl) formamide | Lithium aluminium tetrahydride, THF, then NaOH/water | (4-Fluorobenzyl)methylamine | - |

Amide Bond Formation Strategies

The final and crucial step in the synthesis of this compound is the formation of the amide bond between 4-(allyloxy)benzoic acid (or its activated derivative) and 4-fluorobenzylamine. This can be achieved through various am

Purification and Isolation Methodologies

A standard workup procedure often involves quenching the reaction mixture with water, which can lead to the precipitation of the crude product. rsc.org The solid can then be collected by filtration. Further purification is typically achieved through recrystallization or column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Common solvents for the recrystallization of benzamide (B126) derivatives include ethyl acetate (B1210297)/n-hexane mixtures and ethanol. beilstein-journals.orgnsf.gov

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For non-polar to moderately polar compounds like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute the desired compound from the column. The progress of the separation is often monitored by thin-layer chromatography (TLC). orgsyn.org

| Purification Method | Description | Typical Solvents/Stationary Phase |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethyl acetate/n-hexane, Ethanol |

| Column Chromatography | Separation of a mixture based on differential adsorption on a stationary phase. | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl acetate gradient |

| Precipitation/Filtration | Isolation of a solid product by causing it to precipitate from a solution, followed by collection via filtration. | Water |

Optimization of Reaction Conditions for Scalability

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

For the Williamson ether synthesis step, key parameters to optimize include the choice of base and solvent. While strong bases can be effective, milder bases like potassium carbonate are often preferred for scalability due to safety and cost considerations. researchgate.net The solvent should be chosen based on its ability to dissolve the reactants, its boiling point for temperature control, and its ease of removal. Acetone and dimethylformamide (DMF) are commonly used solvents for such reactions. researchgate.net

In the amide coupling step, if the acyl chloride route is chosen, the control of the reaction temperature during the addition of the chlorinating agent and the subsequent addition of the amine is critical to minimize side reactions. The use of an addition funnel for the controlled addition of reagents is a standard practice in scalable syntheses. orgsyn.org

When using direct coupling agents like EDC·HCl, the optimization of stoichiometry is important to ensure complete reaction and minimize the use of expensive reagents. The reaction temperature and time also need to be carefully controlled to maximize the yield and purity of the final product. The choice of solvent can also influence the reaction rate and workup procedure. Dichloromethane and tetrahydrofuran (B95107) are common solvents for coupling reactions. nsf.govorgsyn.org

The workup and purification procedures also need to be adapted for scalability. For instance, large-scale filtrations and recrystallizations may require specialized equipment. The use of rotary evaporators for solvent removal is a standard technique that can be scaled up. orgsyn.org

| Reaction Step | Parameter to Optimize | Considerations for Scalability |

| Williamson Ether Synthesis | Base | Use of milder, less expensive bases like K2CO3. |

| Solvent | Choice of solvent for efficient reaction, temperature control, and ease of removal. | |

| Amide Coupling (Acyl Chloride) | Temperature Control | Controlled addition of reagents to manage exothermic reactions. |

| Reagent Addition | Use of addition funnels for controlled addition rates. | |

| Amide Coupling (Direct) | Coupling Agent Stoichiometry | Minimizing the excess of expensive coupling agents. |

| Reaction Time & Temperature | Balancing reaction completion with minimizing side products. | |

| Purification | Method | Adapting recrystallization and filtration for larger volumes. |

| Solvent Usage | Minimizing solvent waste and considering recycling options. |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone for elucidating the molecular structure of 4-(allyloxy)-N-(4-fluorobenzyl)benzamide. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, allowing for the precise mapping of its atomic and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the two benzene (B151609) rings. The protons of the 4-fluorobenzyl group and the allyloxy group would exhibit characteristic chemical shifts and couplings. For instance, the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and oxygen atoms would be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide N-H | ~6.4 (broad singlet) | - |

| Aromatic C-H (Benzamide Ring) | ~7.8 (d), ~6.9 (d) | ~129 (d), ~115 (d) |

| Aromatic C-H (Fluorobenzyl Ring) | ~7.3 (dd), ~7.1 (t) | ~129 (d, JC-F), ~116 (d, JC-F) |

| Allyl -OCH₂- | ~4.6 (d) | ~69 (t) |

| Allyl -CH= | ~6.0 (m) | ~132 (d) |

| Allyl =CH₂ | ~5.4 (dd), ~5.3 (dd) | ~118 (t) |

| Benzyl (B1604629) -CH₂- | ~4.6 (d) | ~44 (t) |

| Amide C=O | - | ~167 (s) |

| Aromatic C-O | - | ~162 (s) |

| Aromatic C-F | - | ~162 (d, JC-F) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR an excellent method for identifying the presence of specific moieties within the compound. researchgate.net For this compound, key absorptions would confirm the presence of the amide, ether, alkene, and aromatic functionalities. nist.govchemicalbook.com

Key IR Absorption Bands:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide.

C=O Stretch (Amide I): A strong, sharp absorption band typically appears in the region of 1650-1680 cm⁻¹ for the amide carbonyl group. researchgate.net

Aromatic C=C Stretches: Multiple sharp bands of variable intensity between 1450 and 1600 cm⁻¹ indicate the presence of the benzene rings.

C-O-C Stretch (Ether): A strong absorption band corresponding to the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

C-F Stretch: A strong band in the region of 1100-1200 cm⁻¹ would be indicative of the carbon-fluorine bond.

=C-H Bending (Alkene): Out-of-plane bending vibrations for the terminal vinyl group would appear around 910-990 cm⁻¹.

Table 2: Predicted Infrared (IR) Spectroscopy Data Predicted data based on standard functional group absorption frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1550 - 1510 | Medium |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Medium-Weak |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| C-F Stretch | 1230 - 1150 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₇H₁₆FNO₂), the expected exact mass can be calculated. The fragmentation pattern would likely involve cleavage at the labile amide bond, leading to the formation of a 4-allyloxybenzoyl cation and a 4-fluorobenzylaminyl radical or cation. researchgate.netmiamioh.edu Other common fragmentations could include the loss of the allyl group or the fluorobenzyl group.

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data Predicted data based on the molecular structure and common fragmentation pathways.

| Predicted m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 285.12 | [M]⁺ (Molecular Ion) | [C₁₇H₁₆FNO₂]⁺ |

| 161.06 | [4-(allyloxy)benzoyl]⁺ | [C₁₀H₉O₂]⁺ |

| 125.05 | [4-fluorobenzyl]⁺ | [C₇H₆F]⁺ |

| 121.03 | [hydroxybenzoyl]⁺ | [C₇H₅O₂]⁺ |

| 109.04 | [fluorotropylium]⁺ | [C₇H₆F]⁺ |

Chromatographic Separation Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method would be most suitable. ekb.eg In this setup, the compound is dissolved in a solvent and pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. The target compound will have a characteristic retention time under specific conditions (flow rate, temperature, and mobile phase composition). Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, often by a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

Table 4: Proposed High-Performance Liquid Chromatography (HPLC) Method Proposed method based on standard practices for aromatic amides.

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nist.gov While this compound has a relatively high molecular weight and boiling point, GC analysis is feasible, particularly with a high-temperature column and appropriate temperature programming. The sample is injected into a hot inlet, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of components between the carrier gas and the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is highly sensitive and can detect trace impurities.

Table 5: Proposed Gas Chromatography (GC) Method Proposed method based on standard practices for thermally stable organic compounds.

| Parameter | Suggested Condition |

|---|---|

| Column | DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 310 °C |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Applications

No published studies employing Density Functional Theory (DFT) to analyze the electronic structure of 4-(allyloxy)-N-(4-fluorobenzyl)benzamide were found. DFT is a common computational method used to investigate the electronic properties of molecules, such as orbital energies (HOMO-LUMO gaps), electrostatic potential, and charge distribution, which are crucial for understanding reactivity and intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis or energy landscapes of this compound. Such studies are vital for understanding the molecule's flexibility, its preferred three-dimensional shapes, and the energy barriers between different conformations, all of which influence its interaction with biological macromolecules.

Molecular Docking Simulations for Target Interaction Prediction

Ligand-Protein Interaction Profiling

Specific molecular docking studies for this compound are absent from the scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into potential biological activity. researchgate.netlaurinpublishers.com Without such studies, the ligand-protein interaction profile of this compound remains unknown.

Binding Affinity Estimation Methodologies

Consequently, there are no reports on the estimated binding affinity of this compound to any specific biological target. Methodologies to estimate binding affinity, which are often used in conjunction with docking simulations, provide a quantitative measure of the strength of the ligand-target interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations provide a detailed view of the dynamic movements of a molecule and its interactions with its environment, such as a solvent or a biological receptor, over time. This information is critical for assessing the stability of predicted binding poses from molecular docking. nih.gov

Conformational Stability and Flexibility Analysis

Conformational analysis of similar benzamide (B126) derivatives has revealed the significant influence of substituents on their preferred spatial arrangement. For instance, studies on fluorinated benzamides have shown that the presence of fluorine atoms can induce non-planar conformations, which may be crucial for fitting into a specific receptor binding pocket. nih.gov In the case of this compound, the dihedral angles between the benzamide core and the 4-fluorobenzyl ring, as well as the orientation of the allyloxy group, are of primary interest. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to map the potential energy surface of the molecule and identify low-energy, stable conformers. The flexibility of the allyl group and the rotational barrier around the amide C-N bond are also critical factors that contribute to the molecule's conformational landscape.

Solvent Effects and Binding Site Dynamics

The surrounding environment can profoundly impact the conformation and electronic properties of a molecule. In silico studies often consider the effect of solvents to mimic physiological conditions. For benzamide derivatives, solvents can influence solubility and the stability of different conformers through hydrogen bonding and other intermolecular interactions. mdpi.com The carbonyl oxygen and the N-H group of the amide in this compound are potential sites for hydrogen bonding with protic solvents.

Molecular dynamics (MD) simulations can provide a dynamic picture of how the molecule behaves in a solvent environment or within a protein binding site. These simulations can reveal how the molecule adapts its conformation to interact with surrounding water molecules or amino acid residues. Understanding these dynamics is crucial for predicting the binding affinity and mechanism of action of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are pivotal in medicinal chemistry for establishing a correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.netresearchgate.net These studies guide the rational design of more potent and selective analogs.

Descriptor Calculation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, a wide range of descriptors can be calculated, categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and thermodynamic parameters (e.g., solvation energy).

The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model. Techniques like principal component analysis (PCA) and genetic algorithms are often used to reduce the dimensionality of the descriptor space and select the most informative ones.

| Descriptor Category | Examples of Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electrostatic | Dipole Moment, Partial Positive/Negative Surface Area |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken Charges |

This table illustrates the types of descriptors that would be calculated for a QSAR study of this compound.

Statistical Modeling and Predictive Capability

Once the descriptors are selected, a mathematical model is developed to correlate them with the biological activity of a series of related compounds. Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly employed for this purpose.

The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (r²_pred) are essential to ensure the model's robustness and its ability to accurately predict the activity of new, untested compounds. nih.gov For a series of benzamide analogs, a well-validated QSAR model can provide valuable insights into the structural features that enhance or diminish biological activity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov

Ligand-Based Pharmacophore Model Generation

In the absence of a known receptor structure, a pharmacophore model can be generated based on a set of active ligands. For this compound and its analogs, a ligand-based pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the ether oxygen of the allyloxy group.

Hydrogen Bond Donors: The N-H group of the amide.

Aromatic Rings: The benzamide and 4-fluorobenzyl rings.

Hydrophobic Features: The allyl group and the aromatic rings.

The fluorine atom on the benzyl (B1604629) ring can also be considered as a distinct feature, potentially engaging in specific interactions like halogen bonding. By aligning a set of active benzamide derivatives, a common pharmacophore hypothesis can be generated. This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. The development of a 3D pharmacophore model for N-benzyl benzamide derivatives has been successfully used to guide the discovery of new inhibitors. nih.gov

Structure-Based Pharmacophore Refinement

Structure-based pharmacophore modeling is a powerful computational technique used in drug design when the three-dimensional structure of the target protein is known. dovepress.com This approach focuses on identifying the key chemical features within the target's binding site that are essential for molecular recognition and binding. The resulting pharmacophore model serves as a 3D query for screening compound libraries to find new, structurally diverse molecules with the potential for high-affinity binding. dovepress.com

For a compound like this compound, the process of structure-based pharmacophore refinement would involve several key steps, assuming a relevant biological target has been identified and its crystal structure resolved.

Hypothetical Refinement Process:

Active Site Analysis: The first step involves a detailed analysis of the target protein's binding pocket. Computational tools would be used to map the pocket's properties, including its size, shape, and the distribution of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged areas.

Initial Pharmacophore Generation: Based on the active site analysis, an initial pharmacophore model is generated. This model consists of a set of features that are complementary to the binding site. For instance, a hydrogen bond donor feature in the pharmacophore would correspond to a hydrogen bond acceptor group on an amino acid residue in the target's active site.

Refinement using Ligand Information: The initial model is then refined by considering the interactions of known ligands, if available. In a hypothetical study of this compound, the molecule would be docked into the active site of the target protein. The binding pose and interactions of the compound would provide crucial information for refining the pharmacophore model. Key interactions might include:

The oxygen of the allyloxy group acting as a hydrogen bond acceptor.

The aromatic rings contributing to hydrophobic or π-π stacking interactions.

The fluorine atom on the benzyl group potentially forming specific halogen bonds or other electrostatic interactions.

The amide linkage participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

Model Validation: The refined pharmacophore model must be validated to ensure its predictive power. This is typically done by using the model to screen a database containing a set of known active and inactive compounds. A robust model should be able to successfully distinguish the active molecules from the inactive ones.

Data in Pharmacophore Refinement:

The data generated during this process is typically presented in tables that quantify the geometric and energetic aspects of the pharmacophore model. While no specific data exists for this compound, a hypothetical data table for a refined pharmacophore model might look like this:

| Feature ID | Feature Type | Location (X, Y, Z coordinates) | Radius (Å) | Vector Direction | Constraint |

| HBA1 | Hydrogen Bond Acceptor | 5.23, 12.45, 8.91 | 1.2 | (0.5, -0.3, 0.8) | Required |

| HBD1 | Hydrogen Bond Donor | 7.89, 11.98, 9.34 | 1.0 | (-0.6, 0.4, -0.7) | Required |

| HYD1 | Hydrophobic | 6.54, 14.21, 10.11 | 1.5 | N/A | Required |

| ARO1 | Aromatic Ring | 8.12, 13.50, 11.52 | 1.8 | (0.0, 1.0, 0.0) | Optional |

This table is a hypothetical example to illustrate the type of data generated in a pharmacophore refinement study and does not represent actual experimental results for the specified compound.

This refined, structure-based pharmacophore model would then serve as a sophisticated filter for virtual screening campaigns, aiming to identify novel compounds with a high probability of binding to the target of interest, thus accelerating the drug discovery pipeline.

Structure Activity Relationship Sar and Structural Optimization Studies

Rational Design of Analogues and Derivatives

Modification of the Allyloxy Moiety

The allyloxy group at the 4-position of the benzamide (B126) ring is a key feature that can be altered to investigate its role in target binding. Modifications can include altering the length of the alkyl chain, introducing different functional groups, or replacing the allyl group entirely. For instance, in related allylbenzene (B44316) derivatives, the allyl group has been identified as a crucial element for activity, mimicking unsaturated fatty acids in certain biological contexts. nih.gov

Studies on similar structures have shown that replacing the allyloxy group with other alkoxy groups, such as isopropoxy, can influence inhibitory potency. nih.gov The size and nature of the substituent at this position can significantly impact the molecule's interaction with its biological target.

Table 1: Hypothetical Modifications of the Allyloxy Moiety and Expected Impact

| Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| Saturation of the double bond (propoxy) | To assess the importance of the alkene functionality for binding or metabolism. | May decrease or abolish activity if π-π stacking or specific hydrophobic interactions are critical. |

| Replacement with a cyclopropylmethoxy group | To introduce conformational rigidity and explore the spatial requirements of the binding pocket. | Could enhance binding affinity if the conformation is optimal. |

| Introduction of a terminal hydroxyl group | To introduce a hydrogen bond donor/acceptor and increase polarity. | May alter solubility and binding interactions. |

Substitution Patterns on the Fluorobenzyl Group

The 4-fluorobenzyl group is a critical component, and the position and nature of the substituent on the benzyl (B1604629) ring can dramatically affect activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions. nih.govnih.gov

Research on N-benzylbenzamides and related scaffolds has demonstrated that the position of the fluorine atom is often crucial. acs.orgnih.gov Moving the fluorine from the para- to the ortho- or meta-position, or introducing additional substituents, can modulate the electronic properties and conformation of the benzyl ring, thereby influencing its interaction with the target protein. nih.govresearchgate.net For example, in some series of N-benzyl derivatives, ortho- or di-substitution on the benzyl ring has been shown to be beneficial for activity. nih.gov

Table 2: Investigated Substitution Patterns on the Benzyl Ring of Related N-Benzyl-Containing Compounds

| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-benzyl pyrazolopyridines | ortho-fluoro | Enhanced inhibitory activity | nih.gov |

| N-benzyl pyrazolopyridines | meta- or para-fluoro | Reduced inhibitory activity | nih.gov |

| N-benzyl diketopyrrolopyrroles | Trifluoromethyl substitution | Significant structural changes in crystal packing | researchgate.net |

Variations at the Benzamide Core

The benzamide core serves as a central scaffold, and its modification can lead to significant changes in biological activity. Variations can include the introduction of substituents on the benzamide ring or replacement of the benzamide with other heterocyclic systems. For example, studies on benzimidazole (B57391) derivatives have shown that substituents at the 5-position can greatly influence activity. mdpi.com

Furthermore, the amide bond itself is a key structural feature. Its replacement with bioisosteres, such as a triazole, has been explored in other compound series to improve metabolic stability while maintaining a similar spatial arrangement of the key interacting groups. researchgate.net

Linker Region Modifications and their Stereoelectronic Impact

The amide linkage in 4-(allyloxy)-N-(4-fluorobenzyl)benzamide is a critical linker region. Its stereoelectronic properties, including its planarity and ability to act as a hydrogen bond donor and acceptor, are vital for maintaining the correct orientation of the flanking aromatic rings.

Modifications in this region, such as N-methylation of the amide, would disrupt the hydrogen bonding capability and could alter the conformational preference of the molecule, likely impacting its biological activity. The synthesis of related N-allyl-N-benzyl-4-methylbenzenesulfonamides highlights the chemical feasibility of such modifications. nsf.gov The replacement of the amide bond with more rigid or flexible linkers would systematically probe the required distance and geometry between the allyloxybenzoyl and fluorobenzyl moieties.

Influence of Substituent Effects on Molecular Interactions

The electronic effects of substituents play a crucial role in the molecular interactions of this compound. The electron-donating nature of the allyloxy group at the para-position of the benzamide ring increases the electron density of the carbonyl oxygen, potentially enhancing its ability to act as a hydrogen bond acceptor.

Conversely, the electron-withdrawing fluorine atom on the benzyl ring influences the electronic properties of that aromatic system and can participate in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. nih.govamanote.com The interplay of these electronic effects across the molecule is a key determinant of its binding affinity. Studies on related benzamides have shown that the introduction of electron-withdrawing groups can enhance cytotoxic activity in some cases. nih.gov

Stereochemical Considerations in Analogue Design

While this compound itself is achiral, the introduction of chiral centers during analogue design necessitates careful stereochemical consideration. For instance, if the allyl group were to be modified to include a stereocenter, or if a chiral center were introduced on the benzylic methylene (B1212753) group, the resulting enantiomers or diastereomers could exhibit significantly different biological activities.

In studies of related N-(1-phenylethyl)benzamide analogues, the stereochemistry of the chiral center adjacent to the amide nitrogen was found to be a critical determinant of anticonvulsant activity. acs.org This underscores the importance of controlling and evaluating the stereochemistry in any newly designed analogues that incorporate chiral elements.

Investigation of Biological Interactions and Mechanistic Pathways in Vitro/in Silico Focus

Target Identification and Prioritization for the Benzamide (B126) Scaffold

The benzamide core is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. This structural motif is present in numerous approved drugs and clinical candidates, highlighting its versatility. Key molecular targets that have been identified for various benzamide derivatives include:

Poly(ADP-ribose) polymerase-1 (PARP-1): Benzamide derivatives have been explored as inhibitors of PARP-1, an enzyme crucial for DNA damage repair. nih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy. nih.gov

Sigma Receptors: The sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone, has been identified as a promising target for neuroprotection and neuroinflammation. nih.gov Simple benzamide derivatives have shown excellent binding affinity and selectivity for S1R. nih.gov

Cholinesterases: Novel benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease. mdpi.comnih.gov

Cereblon (CRBN): Benzamide-type derivatives have been developed as binders for Cereblon, a component of the E3 ubiquitin ligase complex, which is a key target for the design of proteolysis-targeting chimeras (PROTACs).

Tyrosinase: N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. nih.gov

Carbonic Anhydrases (CAs): Certain benzamide-containing compounds have shown inhibitory activity against carbonic anhydrase isoforms, which are involved in various physiological processes. nih.govnih.gov

Cyclooxygenase-2 (COX-2): A patent has described 4-fluoro-N-(...)-benzamide derivatives as inhibitors of COX-2, an enzyme responsible for inflammation and pain. google.com

Given the structural features of 4-(allyloxy)-N-(4-fluorobenzyl)benzamide, which combines a substituted benzamide core with a fluorobenzyl group, it is plausible that this compound could exhibit affinity for one or more of these targets. Prioritization for initial screening would likely focus on targets where similar fluorinated benzamides have shown activity, such as COX-2 and cholinesterases.

In Vitro Receptor Binding Assays (e.g., nAChRs, S1P5)

To elucidate the potential interaction of this compound with specific receptors, a series of in vitro binding assays would be essential. nih.govnih.govresearchgate.net While no specific data exists for this compound's interaction with nicotinic acetylcholine receptors (nAChRs) or sphingosine-1-phosphate receptor 5 (S1P5), the methodologies to perform such investigations are well-established.

Competitive Binding Studies

Competitive binding assays are a fundamental tool to determine the affinity of a test compound for a specific receptor. nih.gov In this experimental setup, the compound of interest, this compound, would compete with a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., nAChRs or S1P5).

The assay typically involves incubating the receptor preparation (e.g., cell membranes expressing the receptor) with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the test compound required to displace 50% of the specifically bound radioligand. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor.

Table 1: Representative Data from Competitive Binding Assays for Benzamide Derivatives

| Compound ID | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| Compound A | Sigma-1 Receptor | ³H-Pentazocine | 15.2 | 8.1 |

| Compound B | M1 mAChR | [³H]NMS | 350 | - |

| Compound C | Sigma-2 Receptor | [³H]DTG | 45.6 | 28.3 |

Note: This table presents hypothetical data based on findings for other benzamide derivatives to illustrate the type of information generated from competitive binding assays.

Functional Assays for Receptor Modulation

Beyond determining binding affinity, functional assays are crucial to characterize the nature of the interaction, i.e., whether the compound acts as an agonist, antagonist, or allosteric modulator. The specific functional assay employed depends on the receptor's signaling mechanism.

For G protein-coupled receptors (GPCRs) like S1P5, functional assays could include:

[³⁵S]GTPγS binding assays: These assays measure the activation of G proteins upon receptor stimulation by an agonist. An antagonist would inhibit this activation.

Second messenger assays: These assays quantify the downstream signaling molecules, such as cyclic AMP (cAMP) or inositol phosphates, that are produced upon receptor activation.

For ligand-gated ion channels like nAChRs, functional assays could involve:

Electrophysiological recordings: Techniques like patch-clamp can directly measure the ion flow through the channel in response to the compound.

Fluorescent imaging: Using ion-sensitive dyes, changes in intracellular ion concentrations (e.g., Ca²⁺) upon channel opening can be monitored.

Enzyme Inhibition and Activation Studies (e.g., Carbonic Anhydrase, COX-II)

Based on the activities of structurally related compounds, investigating the effect of this compound on enzymes like carbonic anhydrase and COX-II is a logical step. nih.govgoogle.com

Kinetic Analysis of Enzyme-Inhibitor Interactions

Enzyme kinetic studies are performed to determine the inhibitory potency (IC50) and the mechanism of inhibition. A typical enzyme inhibition assay involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

For an enzyme like COX-II, the activity can be monitored by measuring the production of prostaglandin E2 (PGE2). For carbonic anhydrase, the esterase activity is often measured spectrophotometrically.

Table 2: Enzyme Inhibition Data for Selected Benzamide Analogs

| Compound ID | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type |

| Benzamide Derivative X | Carbonic Anhydrase I | p-Nitrophenyl acetate (B1210297) | 5.8 | Non-competitive |

| Benzamide Derivative Y | Carbonic Anhydrase II | p-Nitrophenyl acetate | 1.2 | Competitive |

| 4-Fluoro-N-(...)-benzamide | COX-2 | Arachidonic Acid | 0.25 | - |

Note: This table is a compilation of representative data from the literature for different benzamide derivatives to illustrate the outcomes of enzyme inhibition studies.

Mechanistic Enzymology Approaches

To further understand how an inhibitor interacts with an enzyme, mechanistic enzymology approaches are employed. These studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is typically determined by performing kinetic experiments at different substrate concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency but not its substrate binding.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

In silico methods, such as molecular docking, can also be used to predict the binding mode of this compound within the active site of target enzymes, providing insights into the specific molecular interactions that govern its inhibitory activity.

Investigation of Cellular Pathway Modulation

The study of how a compound like this compound interacts with and modulates cellular pathways is crucial to understanding its potential biological activity. This involves a combination of in vitro and in silico approaches to elucidate the compound's influence on cellular signaling and its direct interactions with molecular targets.

Ligand-Induced Signal Transduction Analysis

Ligand-induced signal transduction analysis investigates how the binding of a ligand, in this case, this compound, to a cellular receptor initiates a cascade of molecular events within the cell. khanacademy.orgwikipedia.org This process, known as a signaling pathway, is fundamental to controlling various cellular functions, including growth, proliferation, and metabolism. wikipedia.org The analysis of these pathways can reveal the functional consequences of the compound's interaction with its target.

Several established methodologies are employed to study these signaling cascades:

Second Messenger Assays: Many signaling pathways involve the production of small, non-protein molecules called second messengers, such as cyclic AMP (cAMP), inositol phosphates, and calcium ions (Ca²⁺). khanacademy.org Assays that quantify the levels of these second messengers following the application of the compound can provide insights into the specific pathways being modulated. researchgate.netthermofisher.com For instance, an increase in intracellular Ca²⁺ levels can be monitored using fluorescent indicator dyes. researchgate.net

Phosphorylation Analysis: A common event in signal transduction is the phosphorylation of proteins by kinases. khanacademy.org Western blotting or enzyme-linked immunosorbent assays (ELISAs) with phospho-specific antibodies can be used to detect changes in the phosphorylation state of key signaling proteins after treatment with the compound.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific signaling pathway. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates modulation of that pathway.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique used to monitor protein-protein interactions in real-time within living cells. researchgate.net It can be used to study the recruitment of signaling proteins to an activated receptor upon ligand binding. researchgate.net

The table below illustrates a hypothetical outcome of a ligand-induced signal transduction analysis for this compound, demonstrating its potential effect on different signaling pathways.

| Assay Type | Signaling Pathway | Second Messenger/Event | Observed Change | Implication |

| Calcium Mobilization | Gq-coupled Receptor Pathway | Intracellular Ca²⁺ | Increased Fluorescence | Activation of Phospholipase C |

| cAMP Assay | Gs/Gi-coupled Receptor Pathway | Cyclic AMP (cAMP) | No significant change | Pathway not directly modulated |

| Reporter Gene Assay | NF-κB Pathway | Luciferase Expression | Decreased Luminescence | Inhibition of NF-κB activity |

| Western Blot | MAPK/ERK Pathway | ERK Phosphorylation | Increased Phosphorylation | Activation of the MAPK/ERK pathway |

This table presents illustrative data for exemplary purposes.

Molecular-Level Interaction Studies

To comprehend the mechanism of action at a granular level, molecular-level interaction studies are conducted. These studies aim to identify the direct binding partners of this compound and characterize the nature of the interaction.

In silico and experimental methods are utilized for these investigations:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. acs.org It allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and its target protein.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. acs.orgnih.gov This method can help to assess the stability of the binding and identify conformational changes in the protein induced by the ligand. acs.org

Affinity Chromatography: In this experimental approach, the compound is immobilized on a solid support. nih.gov A cell lysate is then passed over this support, and proteins that bind to the compound are captured and can be subsequently identified using techniques like mass spectrometry. nih.gov

X-ray Crystallography: This technique can determine the three-dimensional structure of a protein-ligand complex at atomic resolution, providing definitive evidence of the binding mode and the specific interactions involved. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the interactions between a ligand and its target in solution, providing information about the binding site and any conformational changes that occur upon binding.

The following table provides a hypothetical summary of findings from molecular-level interaction studies for this compound with a putative target protein.

| Method | Target Protein | Key Interacting Residues | Type of Interaction | Binding Affinity (Kd) |

| Molecular Docking | Kinase X | Tyr123, Leu176, Asp234 | Hydrogen bond, Hydrophobic | Not Applicable |

| MD Simulations | Kinase X | Tyr123, Asp234 | Stable Hydrogen Bonds | Not Applicable |

| Affinity Chromatography | Kinase X | - | Covalent linkage to resin | Not Applicable |

| Surface Plasmon Resonance | Kinase X | - | - | 50 nM |

This table presents illustrative data for exemplary purposes.

Antimicrobial Activity Evaluation Methodologies (without efficacy data)

The evaluation of a compound's potential as an antimicrobial agent involves a series of standardized in vitro tests to determine its effect on microbial growth. These methods are designed to be reproducible and provide a basis for comparing the activity of different compounds.

In Vitro Susceptibility Testing Methods

In vitro susceptibility testing is the first step in assessing antimicrobial activity. The goal is to determine the minimum concentration of the compound that affects microbial growth. woah.org

Several standard methods are employed:

Broth Dilution Method: This is one of the most common methods for determining the Minimum Inhibitory Concentration (MIC). nih.govmdpi.com The compound is serially diluted in a liquid growth medium in tubes or microtiter plates, and a standardized inoculum of the microorganism is added. nih.gov The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after incubation. nih.govmdpi.com This method can also be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial inoculum. mdpi.com

Agar Dilution Method: In this method, the compound is incorporated into an agar medium at various concentrations. nih.gov The surface of the agar is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits the growth of the microorganism on the agar surface. nih.gov

Disk Diffusion Method (Kirby-Bauer Test): A filter paper disk impregnated with a known amount of the compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. nih.gov The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk. nih.gov The diameter of this zone is related to the susceptibility of the microorganism.

Gradient Diffusion Method (E-test): This method uses a plastic strip impregnated with a predefined gradient of the compound. nih.gov When the strip is placed on an inoculated agar plate, an elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition zone intersects the strip. nih.govmdpi.com

The following table outlines the principles of these common susceptibility testing methods.

| Method | Principle | Key Parameter Determined |

| Broth Dilution | Serial dilution of the compound in liquid media. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) |

| Agar Dilution | Incorporation of the compound into solid agar media. | Minimum Inhibitory Concentration (MIC) |

| Disk Diffusion | Diffusion of the compound from a paper disk on an agar plate. | Zone of Inhibition Diameter |

| Gradient Diffusion | Diffusion of a continuous gradient of the compound from a plastic strip. | Minimum Inhibitory Concentration (MIC) |

Mechanism of Action Studies Against Microbial Targets

Once a compound has demonstrated antimicrobial activity, further studies are conducted to elucidate its mechanism of action. These studies aim to identify the specific cellular processes or structures that are targeted by the compound.

Common approaches include:

Macromolecular Synthesis Assays: These assays determine the effect of the compound on the synthesis of essential macromolecules, such as DNA, RNA, proteins, and cell wall components. nih.gov This is often done by measuring the incorporation of radiolabeled precursors into these macromolecules in the presence and absence of the compound. nih.gov

Cell Membrane Integrity Assays: These assays assess whether the compound disrupts the microbial cell membrane. This can be evaluated by measuring the leakage of intracellular components, such as ATP or potassium ions, or by using fluorescent dyes that can only enter cells with compromised membranes.

Enzyme Inhibition Assays: If a specific enzyme is hypothesized to be the target of the compound, in vitro assays can be performed to measure the compound's ability to inhibit the activity of the purified enzyme.

Electron Microscopy: Transmission or scanning electron microscopy can be used to visualize the morphological changes in microbial cells after treatment with the compound, providing clues about its mechanism of action.

Genomic and Proteomic Approaches: Techniques such as transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can provide a global view of the cellular response to the compound, helping to identify the pathways and processes that are affected.

The table below summarizes various methods used to investigate the antimicrobial mechanism of action.

| Method | Cellular Process Investigated | Example of Measurement |

| Macromolecular Synthesis Assay | DNA, RNA, Protein, Cell Wall Synthesis | Incorporation of radiolabeled thymidine, uridine, leucine, or N-acetylglucosamine |

| Membrane Permeability Assay | Cell Membrane Integrity | Release of intracellular ATP |

| Enzyme Inhibition Assay | Specific Enzyme Function | Decrease in product formation in the presence of the compound |

| Electron Microscopy | Cellular Morphology | Visualization of cell lysis or structural damage |

Solid State Chemistry and Crystal Engineering of Benzamide Derivatives

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical and chemical properties. These properties include melting point, solubility, stability, and bioavailability. For benzamide (B126) derivatives, polymorphism is a frequently observed phenomenon.

For instance, benzamide itself is known to exist in at least two polymorphic forms, with the transformation between them being a subject of study since their discovery in 1832. nih.gov More complex derivatives, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, have also been shown to exhibit polymorphism, with two distinct forms identified crystallizing in orthorhombic and triclinic space groups. mdpi.com The differences between these polymorphs were attributed to variations in molecular conformation and the dimensionality of hydrogen bonding networks. mdpi.com One polymorph demonstrated a three-dimensional hydrogen-bonded network, while the other formed layers. mdpi.com Such studies highlight the conformational flexibility of the benzamide scaffold and its propensity to adopt different packing arrangements in the solid state.

While no specific polymorphs of 4-(allyloxy)-N-(4-fluorobenzyl)benzamide have been reported, it is reasonable to anticipate that this compound could also exhibit polymorphism. The presence of multiple rotatable bonds, including the C-N amide bond, the benzyl (B1604629) C-N bond, and the allyloxy C-O bond, provides the conformational flexibility necessary for the formation of different crystalline arrangements. The interplay of hydrogen bonding through the amide group and potential π-π stacking interactions involving the aromatic rings could lead to multiple, energetically similar crystal packing motifs.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a possibility. The crystallization solvent can play a crucial role in dictating the resulting solid form.

Co-crystallization and Salt Formation Strategies

Co-crystallization has emerged as a powerful tool in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. dcu.ieresearchgate.net This strategy involves combining two or more different molecules in a crystalline lattice in a stoichiometric ratio, held together by non-covalent interactions. researchgate.net For benzamide derivatives, the amide functional group is an excellent hydrogen bond donor and acceptor, making it a prime candidate for forming co-crystals.

Studies on the co-crystallization of benzamide with various substituted benzoic acids have shown that the formation of co-crystals is more likely when the benzoic acid co-former contains electron-withdrawing groups. researchgate.net This suggests that the electronic nature of the co-former can significantly influence the intermolecular interactions and the stability of the resulting co-crystal. For this compound, potential co-formers could be selected based on their ability to form robust hydrogen bonds with the amide group or to engage in other favorable interactions, such as π-stacking with the aromatic rings. The fluorine atom on the benzyl ring can also participate in weaker hydrogen bonds or other halogen interactions, further guiding the assembly of co-crystals. rsc.org

Salt formation is another strategy, typically employed when the target molecule has an ionizable group. In the case of this compound, the amide proton is generally not acidic enough for salt formation with common bases. However, the introduction of acidic or basic functional groups into the molecule would open up this possibility.

Crystal Habit Modification and Controlled Crystallization

The external morphology, or crystal habit, of a crystalline solid can have a significant impact on its bulk properties, such as flowability, compressibility, and dissolution rate. For industrial applications, controlling the crystal habit is often crucial. The crystal habit is determined by the relative growth rates of different crystal faces.

For this compound, it is anticipated that its crystal habit could be modified by carefully selecting the crystallization solvent or by introducing small amounts of "tailor-made" additives that are structurally similar to the parent molecule. These additives could compete for sites on the growing crystal surfaces, leading to a change in the relative growth rates of the faces and, consequently, a different crystal morphology.

Influence of Molecular Conformation on Crystal Packing

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is fundamentally influenced by the conformation of the individual molecules. For flexible molecules like N-benzylbenzamide derivatives, the rotational freedom around single bonds allows for various conformations, and the one adopted in the solid state is typically the one that allows for the most efficient packing and the strongest intermolecular interactions.

Below is a table of crystallographic data for the representative compound, N-(4-Cyanobenzyl)benzamide. nih.gov It is plausible that this compound could crystallize in a similar crystal system with comparable packing motifs.

Table 1: Crystallographic Data for N-(4-Cyanobenzyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.864 (1) |

| b (Å) | 27.164 (5) |

| c (Å) | 7.839 (2) |

| β (°) | 91.09 (3) |

| Volume (ų) | 1248.4 (4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.257 |

| Hydrogen Bond Motif | N—H⋯O chains |

Data sourced from the Cambridge Crystallographic Data Centre, entry CCDC 1159043. nih.gov

Future Research Directions and Potential Applications

Development of Novel Synthetic Strategies for Advanced Analogues

The synthesis of 4-(allyloxy)-N-(4-fluorobenzyl)benzamide itself can be hypothetically achieved through standard amidation protocols. A plausible route involves the reaction of 4-allyloxybenzoyl chloride with 4-fluorobenzylamine (B26447) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov Alternatively, direct amide bond formation between 4-allyloxybenzoic acid and 4-fluorobenzylamine can be accomplished using a variety of modern coupling reagents. luxembourg-bio.com

Building upon this core synthesis, the development of advanced analogues can be envisioned through several strategic modifications. These strategies aim to create a library of related compounds for structure-activity relationship (SAR) studies, optimizing for potential biological activity or material properties.

Hypothetical Synthetic Approaches to Analogues:

| Strategy | Reagents and Conditions | Potential Outcome |

| Variation of the N-benzyl substituent | Reaction of 4-allyloxybenzoyl chloride with various substituted benzylamines (e.g., 2-fluoro, 3-fluoro, chloro, methylbenzylamine). | Probing the effect of substituent position and electronics on the benzyl (B1604629) ring. |

| Modification of the allyloxy group | Starting from 4-hydroxybenzoic acid, etherification with different alkenyl or alkynyl halides (e.g., propargyl bromide, crotyl bromide). | Introducing alternative reactive handles or altering steric bulk. |

| Aromatic core modification | Synthesis of analogues using different hydroxybenzoic acid isomers (e.g., 3-allyloxybenzoic acid) or introducing further substituents on the benzoyl ring. | Modulating the electronic properties and geometry of the core structure. |

| Catalytic C-H Activation | Transition-metal catalyzed (e.g., Ru, Pd) C-H activation of the benzamide (B126) core followed by coupling with various partners. pearson.com | Direct and efficient late-stage functionalization to create diverse analogues without de novo synthesis. |

These synthetic explorations would be crucial in developing a comprehensive understanding of how structural changes to this compound influence its properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery and materials design is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). rsc.orgacs.org For a novel compound like this compound, these computational tools can be invaluable from the very early stages of research.

Given that N-benzylbenzamide derivatives have been identified as potential tubulin polymerization inhibitors and modulators of peroxisome proliferator-activated receptors (PPARs), AI models could be trained on existing libraries of such compounds. nih.govnih.gov

Applications of AI/ML could include:

Predictive Modeling: ML algorithms can be trained on large datasets of known benzamides to predict the biological activity of newly designed analogues against specific targets. nih.gov This can help prioritize which analogues to synthesize, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties (e.g., high affinity for a specific protein target, desired solubility). rsc.org These models could suggest novel modifications to the this compound scaffold that a human chemist might not have considered.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for drug development. AI tools can provide early-stage predictions for analogues of this compound, flagging potential liabilities before costly synthesis and testing. nih.gov

A hypothetical workflow would involve generating a virtual library of analogues (as described in 8.1), using ML models to score them for predicted activity and desirable properties, and then selecting the most promising candidates for synthesis and experimental validation.

Exploration of Supramolecular Chemistry Applications

The amide functional group is a cornerstone of supramolecular chemistry due to its ability to form robust and directional hydrogen bonds (N-H···O). mdpi.com In this compound, the amide linkage can facilitate self-assembly into one-dimensional tapes or ribbons, a common motif in benzamide crystal structures. mdpi.comunimi.it

The presence of the allyl group and the fluorine atom introduces further possibilities for non-covalent interactions:

Hydrogen Bonding: The primary N-H group is a hydrogen bond donor, and the carbonyl oxygen is an acceptor. These are the principal interactions expected to drive self-assembly.

π-π Stacking: The two phenyl rings can engage in π-π stacking interactions, further stabilizing any assembled structures.

Halogen Bonding: The fluorine atom, while a weak halogen bond donor, could potentially interact with electron-rich sites. More significantly, its electronic influence on the phenyl ring can modulate the strength of other interactions.

The interplay of these interactions could lead to the formation of complex supramolecular structures like gels, liquid crystals, or ordered aggregates. The allyl group, in particular, offers a site for post-assembly polymerization, potentially allowing for the creation of cross-linked, stable supramolecular polymers from a self-assembled template. The study of benzene-1,3,5-tricarboxamides (BTAs) has shown how simple amide-based modules can form extensive, ordered nanostructures. nih.gov While the title compound is not a BTA, the principles of hydrogen-bond-driven self-assembly are directly applicable.

Advanced Mechanistic Elucidation using Biophysical Techniques

Should this compound or its analogues show promising biological activity, a deep understanding of their mechanism of action at a molecular level would be essential. A suite of modern biophysical techniques could be employed to study its interaction with a putative protein target. mdpi.commdpi.comnih.gov

Potential Biophysical Studies:

| Technique | Information Gained | Hypothetical Application |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction (KD, ΔH, ΔS). mdpi.com | Quantifying the binding affinity and thermodynamic drivers of the interaction between the compound and its target protein. |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (kon, koff) and affinity (KD). mdpi.comcapes.gov.br | Determining how quickly the compound binds to and dissociates from its target, providing insights into its residence time. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the specific amino acid residues at the binding site (e.g., via HSQC titration). capes.gov.br | Mapping the binding pocket on the target protein and elucidating the orientation of the bound ligand. |

| X-ray Crystallography | Provides a high-resolution 3D structure of the compound bound to its target protein. | Revealing the precise atomic-level interactions (hydrogen bonds, hydrophobic contacts) that mediate binding. |

| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding. | A high-throughput method for screening analogues and confirming target engagement. mdpi.com |

These techniques, used in concert, would provide a detailed picture of the molecular recognition event, guiding further optimization of the compound through structure-based design.

Materials Science Applications of Benzamide Derivatives

Beyond biological applications, the structural features of this compound suggest potential uses in materials science.

Design of Functional Organic Materials

The ability of benzamides to self-assemble into ordered structures is a key attribute for creating functional organic materials. nih.gov The combination of a rigid aromatic core with flexible side chains (the allyloxy group) is a common design principle for liquid crystals. By tuning the molecular structure, it may be possible to induce liquid crystalline phases.

Furthermore, the allyl group is a polymerizable unit. This opens the door to creating:

Functional Polymers: Direct polymerization of the monomer could lead to polymers with pendant benzamide groups, which could influence the polymer's properties through hydrogen bonding.

Cross-linked Materials: If the molecule can be induced to form an ordered phase (e.g., a liquid crystal or a supramolecular assembly), the allyl groups could be subsequently polymerized (e.g., via UV irradiation or thermal initiation) to lock in the ordered structure, creating a robust, anisotropic polymer network. Such materials could have applications in separation membranes or as alignment layers in display technologies.

Photophysical Property Investigations (if applicable)

The photophysical properties of benzamide derivatives can be tuned by introducing electron-donating and electron-accepting groups. chemicalbook.comresearchgate.net In this compound, the allyloxy group is a mild electron donor and the fluorobenzyl group is weakly electron-withdrawing. This donor-acceptor character, though modest, might lead to interesting photophysical behavior.